Product packaging for 5-Carbamoylmethyl-2-thiouridine(Cat. No.:)

5-Carbamoylmethyl-2-thiouridine

Cat. No.: B14749067
M. Wt: 317.32 g/mol
InChI Key: DXTALIXGVSVUOM-VPCXQMTMSA-N
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Description

5-Carbamoymethyl-2-thiouridine (ncm5s2U) is a naturally occurring modified nucleoside with the CAS Number 29900-40-1 and a molecular formula of C11H15N3O6S . It is identified as an intermediate in the complex biosynthesis of wobble uridine modifications in transfer RNA (tRNA) . Specifically, it is a precursor to 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) in the cytosolic tRNAs of organisms like yeast, where the final methylation step is catalyzed by the Trm9/Trm112 enzyme complex . This nucleoside has also been isolated from human urine, suggesting it is a metabolite of tRNA turnover . Modified nucleosides like ncm5s2U are of paramount research interest due to their critical location at the wobble position (position 34) of the tRNA anticodon. These modifications are essential for fine-tuning the genetic code by ensuring accurate and efficient codon-anticodon pairing during protein translation . They help regulate decoding specificity, maintain the reading frame, and prevent ribosomal frameshifting . The presence of both the 2-thio group and the C5-substituent significantly influences the electron density of the nucleobase, which modulates its base-pairing properties and is crucial for recognizing the appropriate mRNA codons . This product is supplied with a purity of ≥98% and should be stored in a sealed container at 2–8°C or at room temperature . 5-Carbamoylmethyl-2-thiouridine is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O6S B14749067 5-Carbamoylmethyl-2-thiouridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O6S

Molecular Weight

317.32 g/mol

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetamide

InChI

InChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7-,8-,10-/m1/s1

InChI Key

DXTALIXGVSVUOM-VPCXQMTMSA-N

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)N

Origin of Product

United States

Biosynthetic Pathways of 5 Carbamoylmethyl 2 Thiouridine Ncm5s2u

Initial Steps of 5-Position Side Chain Formation on Wobble Uridine (B1682114)

The journey to ncm5s2U begins with the modification of a uridine residue at position 34 of the tRNA molecule. This process establishes the ncm5 side chain, a critical determinant for subsequent modifications and for the tRNA's decoding properties.

Involvement of the Elongator Complex in ncm5 Group Biogenesis

The formation of the 5-carbamoylmethyl (ncm5) group is intrinsically linked to the activity of the highly conserved Elongator complex. nih.govplos.orgresearchgate.net This multi-subunit protein complex, composed of six proteins (Elp1-Elp6), is essential for the initial modification of the wobble uridine. nih.govplos.org The Elongator complex is believed to catalyze the formation of the 5-carboxymethyluridine (B57136) (cm5U) intermediate, which is a precursor to ncm5U. nih.govplos.orgplos.org The Elp1 subunit acts as a scaffold for the assembly of the complex, while the Elp3 subunit possesses potential acetyl-CoA binding and Radical SAM domains, suggesting a role in the chemical reactions of the modification. nih.gov The entire holo-Elongator complex, consisting of both the Elp1-3 core and the Elp4-6 subcomplex, is required for this tRNA modification activity. researchgate.netmdpi.com

The precise mechanism by which Elongator facilitates the formation of the ncm5 side chain is still under investigation, but it is clear that its function is a prerequisite for the subsequent steps in the biosynthetic pathway. nih.govplos.org

Putative Precursors and Intermediates in ncm5 and Related 5-Substituted Uridine Pathways

The biosynthetic pathway leading to ncm5U and its related derivatives, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U), involves several key intermediates. The earliest detected intermediate in this pathway is 5-carboxymethyluridine (cm5U). plos.org It is proposed that cm5U is formed from a metabolite related to acetyl-CoA. plos.org

Two main models exist for the subsequent steps. One model suggests that the Elongator complex directly synthesizes cm5U, which is then either converted to ncm5U by an uncharacterized enzyme or methylated to form mcm5U by the Trm9/Trm112 protein complex. nih.govplos.org An alternative model proposes that the Elongator complex first catalyzes the formation of ncm5U, which is then converted to cm5U in tRNAs destined to be modified to mcm5U. nih.govplos.org This conversion would also require the Trm9/Trm112 complex. nih.gov

The following table summarizes the key molecules in these proposed pathways:

Compound NameAbbreviationRole in Biosynthesis
UridineUInitial substrate in tRNA
5-Carboxymethyluridinecm5UKey intermediate, precursor to ncm5U and mcm5U
5-Carbamoylmethyluridine (B1230082)ncm5UA primary modification, can be a precursor or a final product
5-Methoxycarbonylmethyluridinemcm5UA final modification, derived from cm5U
5-Carbamoylmethyl-2-thiouridinencm5s2UFinal modified nucleoside, formed from ncm5U
5-Methoxycarbonylmethyl-2-thiouridine (B1256268)mcm5s2UFinal modified nucleoside, formed from mcm5U

Accumulation Patterns of Intermediates in Specific Mutational Contexts

Studies of yeast strains with specific gene deletions have provided significant insights into the biosynthetic pathway. In mutants lacking the TRM9 gene (trm9Δ), which encodes a methyltransferase, there is an unexpected accumulation of ncm5U and ncm5s2U instead of the anticipated cm5U and its thiolated form. nih.govnih.gov This finding challenges the model where cm5U is the direct precursor to ncm5U and suggests that ncm5U might be formed first or that the absence of Trm9 leads to a default pathway favoring ncm5U formation. nih.govplos.org

The accumulation of ncm5U and ncm5s2U in trm9Δ strains indicates that the presence of the ncm5 side chain, but not necessarily the cm5 side chain, can promote the subsequent 2-thiolation step. plos.org These observations highlight the complex interplay between the different enzymes and intermediates in determining the final modification status of the wobble uridine.

The 2-Thiolation Pathway for Uridine-34

Once the ncm5 side chain is in place, the second major part of the biosynthesis occurs: the addition of a sulfur atom at the 2-position of the uridine ring. This process, known as 2-thiolation, is carried out by distinct enzymatic machinery in the cytoplasm and mitochondria.

Eukaryotic Cytosolic 2-Thiolation via the Ncs6/Urm1 Pathway

In the cytoplasm of eukaryotes, the 2-thiolation of wobble uridine is mediated by the Urm1 (ubiquitin-related modifier 1) pathway. nih.govpnas.org This pathway involves a cascade of enzymes that mobilize and transfer sulfur. Urm1 itself acts as a sulfur carrier. pnas.org The process is initiated by the E1-activating enzyme Uba4, which adenylates and then thiocarboxylates the C-terminus of Urm1. nih.gov

The thiocarboxylated Urm1 then delivers the sulfur atom to the Ncs2/Ncs6 complex (also known as Ctu1/Ctu2 in humans). nih.govpnas.org The Ncs6 protein is a key component of this complex and is required for the thiolation of the uridine at the wobble position. pnas.orgplos.org This final step results in the formation of the 2-thiouridine (B16713) moiety. It is important to note that the presence of a modification at the 5-position, such as ncm5U or mcm5U, is a prerequisite for efficient 2-thiolation by this pathway. nih.govresearchgate.net

Mitochondrial 2-Thiolation Catalyzed by Mtu1

In mitochondria, a different enzyme, Mtu1 (also known as TRMU), is responsible for the 2-thiolation of specific mitochondrial tRNAs, including those for Lys, Glu, and Gln. nih.govoup.com Mtu1 catalyzes the transfer of sulfur to the wobble uridine, a modification crucial for efficient mitochondrial translation. nih.govsemanticscholar.org Mutations in the MTU1 gene have been linked to diseases such as acute infantile liver failure, highlighting the importance of this mitochondrial-specific modification pathway. nih.govnih.gov

While the cytosolic and mitochondrial 2-thiolation pathways utilize different core enzymes, they both underscore the necessity of this modification for proper tRNA function in their respective cellular compartments. The formation of the 2-thio group on the ncm5U base completes the biosynthesis of this compound, a modification that fine-tunes the decoding process and ensures the fidelity of protein synthesis.

Role of Cysteine Desulfurases (e.g., Nfs1, IscS) as Sulfur Donors

The initial and crucial step in the 2-thiolation of uridine is the mobilization of sulfur from a donor molecule. This role is primarily fulfilled by a highly conserved family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases. nih.govnih.gov In eukaryotes, the key enzyme is Nfs1, located in the mitochondria, while its prokaryotic homolog is IscS. nih.govnih.gov These enzymes catalyze the extraction of a sulfur atom from the amino acid L-cysteine, converting it into L-alanine in the process. nih.gov

The mobilized sulfur is not released freely. Instead, it forms a transient persulfide intermediate (-SSH) on a conserved cysteine residue within the active site of the desulfurase itself. nih.gov This enzyme-bound persulfide represents an activated form of sulfur, ready for transfer to downstream acceptor molecules. Nfs1 is the central sulfur donor for various essential biosynthetic pathways, including the assembly of iron-sulfur (Fe-S) clusters and the modification of tRNA. nih.govnih.gov In yeast, it has been proposed that the sulfur, once mobilized by Nfs1, is shuttled from the mitochondria to the cytoplasm by the sulfur transferase Tum1 to participate in tRNA thiolation. nih.govmicrobialcell.com The bacterial counterpart, IscS, directly provides the sulfur for numerous pathways, including the formation of thionucleosides in tRNA. frontiersin.orgmdpi.com The essentiality of these desulfurases is highlighted by the fact that their absence leads to a failure in tRNA thiolation and other sulfur-dependent processes. nih.gov

Mechanisms of Sulfur Transfer and Iron-Sulfur Cluster Dependence

Following its mobilization by cysteine desulfurases, the sulfur atom is relayed through a cascade of proteins to the target uridine in the tRNA. In eukaryotes, this process is managed by the Urm1 pathway. microbialcell.comembopress.org The sulfur is transferred from Nfs1 (potentially via Tum1) to an E1-like activating enzyme called Uba4. nih.govmicrobialcell.com Uba4, in turn, activates a small ubiquitin-related modifier protein, Urm1, by forming a thiocarboxylate (-COSH) at its C-terminus. nih.govembopress.org This thiocarboxylated Urm1 (Urm1-COSH) serves as the immediate sulfur donor for the tRNA modification. microbialcell.comembopress.org

The final transfer of sulfur from Urm1-COSH to the tRNA is catalyzed by a protein complex known as the tRNA thiolase (Ncs2/Ncs6 in yeast). microbialcell.com A critical feature of this final step is its dependence on an iron-sulfur (Fe-S) cluster. The Ncs6 subunit of the thiolase complex is an Fe-S protein. mdpi.com While the precise mechanism is still under investigation, it is believed that the Fe-S cluster is vital for the catalytic activity of the enzyme. mdpi.com It may play a role in correctly positioning the tRNA substrate or facilitating the chemical reaction of sulfur transfer from Urm1-COSH to the uridine base. mdpi.com This creates a direct link between two fundamental cellular processes: Fe-S cluster biogenesis and tRNA modification, as both rely on the same initial sulfur source from Nfs1/IscS. nih.govnih.gov

Interconnection and Coordination of 5-Substitution and 2-Thiolation Pathways

The formation of the final ncm⁵s²U nucleoside requires the precise action of two independent, yet interconnected, enzymatic pathways. The 5-carbamoylmethyl (ncm⁵) group is installed at the C5 position of U34 by the Elongator complex, a multi-subunit protein assembly (Elp1-Elp6). nih.govnih.gov The 2-thiolation (s²) is subsequently carried out by the Urm1 pathway, as described above.

Table of Compounds

Compound NameAbbreviation
This compoundncm⁵s²U
5-methoxycarbonylmethyl-2-thiouridinemcm⁵s²U
2-thiouridines²U
5-carbamoylmethyluridinencm⁵U
5-methoxycarbonylmethyluridinemcm⁵U
4-thiouridine (B1664626)s⁴U
2-thioribothymidines²T
L-cysteineCys
S-adenosyl-L-methionineSAM
Pyridoxal-5'-phosphatePLP

Table of Proteins and Complexes

Protein/ComplexOrganism(s)Function in ncm⁵s²U Biosynthesis
Nfs1 EukaryotesCysteine desulfurase; primary sulfur donor. nih.govnih.gov
IscS ProkaryotesCysteine desulfurase; primary sulfur donor. nih.govfrontiersin.org
Tum1 YeastProposed sulfur shuttle from mitochondria to cytoplasm. nih.govmicrobialcell.com
Uba4 EukaryotesE1-like enzyme; activates Urm1 and transfers sulfur to it. microbialcell.comembopress.org
Urm1 EukaryotesUbiquitin-related modifier; acts as a sulfur carrier protein. nih.govembopress.org
Ncs2/Ncs6 YeasttRNA thiolase complex; catalyzes the final sulfur transfer to tRNA. microbialcell.com
MnmA BacteriaThiouridylase involved in bacterial s²U formation. frontiersin.orgmdpi.com
Elongator Complex (Elp1-6) EukaryotesAdds the ncm⁵ group at the C5 position of uridine. nih.govnih.gov

Enzymatic Machinery and Catalytic Mechanisms Governing 5 Carbamoylmethyl 2 Thiouridine Ncm5s2u Biogenesis

The Elongator Holoenzyme Complex in Eukaryotic Uridine (B1682114) Modification

The journey towards ncm5s2U begins with the Elongator complex, a highly conserved, multi-subunit protein complex found in eukaryotes from yeast to humans. embopress.orgnih.gov Initially identified for its role in transcription elongation, compelling evidence now points to its primary function in the modification of tRNAs. nih.govnih.gov The Elongator complex is responsible for the initial modification of the wobble uridine, a crucial step that lays the foundation for subsequent enzymatic reactions leading to ncm5s2U. researchgate.netnih.gov

Subunit Architecture and Catalytic Contributions of Elp3 and Elp5 to ncm5U and ncm5s2U Formation

The Elongator complex boasts a sophisticated architecture, typically composed of two copies of six unique subunits (Elp1 through Elp6), forming a large holoenzyme of approximately 850 kDa. embopress.orgnih.gov These subunits are organized into two distinct subcomplexes: Elp123 and Elp456. embopress.orgnih.gov

The catalytic heart of the Elongator complex resides in the Elp3 subunit. nih.gov This remarkable enzyme possesses two key domains: a radical S-adenosyl-L-methionine (SAM) domain and a histone acetyltransferase (HAT) domain. nih.gov The radical SAM domain is instrumental in the chemical modification of the uridine base. nih.gov Specifically, the Elongator complex, through the catalytic activity of Elp3, is responsible for adding a carboxymethyl (cm5) group to the C5 position of the wobble uridine. nih.govglatt-lab.pl This initial cm5U modification is the precursor for both 5-carbamoylmethyluridine (B1230082) (ncm5U) and 5-methoxycarbonylmethyluridine (B127866) (mcm5U). researchgate.netnih.gov

While Elp3 is the primary catalytic engine, other subunits play crucial roles in the complex's stability and function. Elp1 , the largest subunit, acts as a scaffold for the assembly of the entire complex. acs.orgresearchgate.net The Elp456 subcomplex, which exhibits ATP-modulated tRNA binding activity, is thought to be recruited to the Elp123 core via the Elp3 subunit. nih.govacs.org Although the precise role of Elp5 in the catalytic cycle is still being elucidated, its presence within the Elp456 subcomplex suggests a role in tRNA recognition and binding, ensuring the proper positioning of the substrate for modification by Elp3. The coordinated action of these subunits ensures the efficient and specific formation of the initial ncm5U moiety, a critical step on the path to ncm5s2U. researchgate.netnih.gov

Table 1: Key Subunits of the Elongator Complex and Their Contributions to Uridine Modification
SubunitPrimary FunctionCatalytic Contribution
Elp1Scaffolding protein for complex assembly. acs.orgresearchgate.netProvides structural integrity to the holoenzyme.
Elp3Catalytic subunit. nih.govContains a radical SAM domain that catalyzes the formation of the cm5 group on the wobble uridine. nih.govnih.gov
Elp4/5/6Subcomplex with tRNA binding activity. nih.govFacilitates the recognition and binding of the target tRNA.

Requirement of Specific Cofactors for Elongator Activity (e.g., [4Fe-4S] Cluster)

The catalytic activity of the Elongator complex, particularly the radical SAM domain of Elp3, is critically dependent on the presence of a specific cofactor: a [4Fe-4S] iron-sulfur cluster. nih.gov This cluster is essential for the radical-based chemical reaction that initiates the modification of the uridine base. The [4Fe-4S] cluster participates in the reductive cleavage of S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. This radical then initiates the complex chemical cascade that ultimately leads to the formation of the carboxymethyl group at the wobble position of uridine. The proper assembly and insertion of this [4Fe-4S] cluster into the Elp3 subunit are therefore indispensable for the function of the Elongator complex in tRNA modification. nih.gov In Escherichia coli, A-type carrier proteins like IscA and ErpA are involved in the insertion of [4Fe-4S] clusters into radical SAM enzymes, highlighting the importance of a dedicated machinery for cofactor assembly. nih.gov

Enzymes Responsible for the Methyl Esterification Step (leading to mcm5s2U from cm5s2U, but relevant for ncm5s2U context)

While the primary focus is on ncm5s2U, it is important to understand the related pathway leading to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), as it involves enzymes that act on a common precursor. The formation of mcm5s2U requires a methyl esterification step that converts the 5-carboxymethyl group (cm5) to a 5-methoxycarbonylmethyl group (mcm5). This step is catalyzed by a dedicated methyltransferase complex.

Trm9-Trm112 Methyltransferase Complex in Eukaryotic Systems

In eukaryotic organisms such as Saccharomyces cerevisiae, the methyl esterification of the cm5U intermediate is carried out by the Trm9-Trm112 methyltransferase complex . nih.govyeastgenome.org This complex is responsible for the final step in the formation of the mcm5 side chain. genesilico.plmarquette.edu Trm9 is the catalytic subunit, belonging to the S-adenosyl-L-methionine (SAM)-dependent methyltransferase family, while Trm112 acts as an essential activating partner. nih.govnih.gov

Functional Partnership and Activation Mechanisms between Trm9 and Trm112

The interaction between Trm9 and Trm112 is crucial for the methyltransferase activity. Trm112 is a small, zinc-binding protein that acts as a platform, stabilizing and activating Trm9. nih.govoup.com Co-expression of Trm9 with Trm112 has been shown to dramatically improve the methyltransferase activity of Trm9 in vitro. genesilico.plmarquette.edu Structural studies have revealed that Trm9 binds to the zinc-binding domain of Trm112 through a parallel β-zipper interaction. nih.gov This interaction is critical for the proper folding and solubility of Trm9. frontiersin.org Furthermore, Trm112 is thought to play a role in SAM binding and may also contribute to the binding of the tRNA substrate. nih.govoup.com The Trm9-Trm112 complex specifically recognizes the cm5U-modified tRNA and utilizes SAM as a methyl donor to catalyze the formation of mcm5U. nih.govoup.com

Table 2: Components and Functions of the Trm9-Trm112 Methyltransferase Complex
ComponentFunctionMechanism of Action
Trm9Catalytic methyltransferase subunit. nih.govUtilizes SAM to methylate the cm5 group on uridine.
Trm112Activating and stabilizing partner. nih.govoup.comEnhances Trm9 activity, facilitates SAM binding, and contributes to tRNA substrate recognition. nih.govoup.com

Key Enzymes in 2-Thiouridine (B16713) Formation

The final step in the biosynthesis of ncm5s2U is the thiolation of the C2 position of the uridine ring. This process is carried out by a dedicated set of enzymes known as 2-thiouridine synthetases. The mechanisms for 2-thiouridine formation can vary between different organisms and cellular compartments.

In the cytosol of eukaryotes, the Ncs6/Urm1 pathway is responsible for the 2-thiolation of the wobble uridine to form modifications like mcm5s2U. nih.gov This pathway involves a complex sulfur relay system. The process begins with the cysteine desulfurase Nfs1, which mobilizes sulfur from cysteine. This sulfur is then transferred through a series of proteins, including Tum1, to Uba4. Uba4, an E1-like activating enzyme, then thiocarboxylates the ubiquitin-related modifier Urm1. nih.gov The thiocarboxylated Urm1 (Urm1-COSH) serves as the sulfur donor for the final thiolation step. nih.gov This reaction is mediated by the Ncs2/Ncs6 heterodimer, which catalyzes the transfer of the sulfur atom to the C2 position of the uridine. nih.gov

In bacteria such as E. coli, a different set of enzymes is involved. The MnmA pathway is responsible for the formation of 2-thiouridine derivatives. nih.gov MnmA is a thiouridylase that directly catalyzes the thiolation reaction. nih.gov The sulfur is initially mobilized from cysteine by the cysteine desulfurase IscS and transferred through a relay system involving proteins like TusA, TusBCD, and TusE. nih.gov MnmA then utilizes ATP to adenylate the C2 position of the uridine, which is subsequently attacked by a persulfide on a cysteine residue of MnmA, resulting in the formation of 2-thiouridine. nih.gov

In thermophilic bacteria, yet another pathway involving TtuA and TtuB is responsible for the synthesis of 2-thiouridine at position 54 of tRNAs, which contributes to their thermostability. pnas.org TtuA is the sulfur transfer enzyme, and TtuB is a ubiquitin-like sulfur donor. pnas.org

The formation of 2-thiouridine is a critical modification that enhances the stability of the codon-anticodon interaction and ensures translational fidelity. nih.govoup.com The diverse enzymatic strategies employed by different organisms to achieve this modification underscore its fundamental importance in cellular function.

Compound and Gene Nomenclature

NameTypeOrganism/System
5-Carbamoylmethyl-2-thiouridine (ncm5s2U)Modified NucleosideEukaryotes
Elongator Holoenzyme ComplexProtein ComplexEukaryotes
Elp1Protein SubunitEukaryotes
Elp2Protein SubunitEukaryotes
Elp3Protein SubunitEukaryotes
Elp4Protein SubunitEukaryotes
Elp5Protein SubunitEukaryotes
Elp6Protein SubunitEukaryotes
Trm9Protein (Methyltransferase)Eukaryotes
Trm112Protein (Activator)Eukaryotes
Ncs6/Urm1 PathwayEnzymatic PathwayEukaryotic Cytosol
Nfs1Protein (Cysteine Desulfurase)Eukaryotes
Tum1Protein (Sulfur Transfer)Eukaryotes
Uba4Protein (E1-like Activating Enzyme)Eukaryotes
Urm1Protein (Ubiquitin-related Modifier)Eukaryotes
Ncs2/Ncs6Protein ComplexEukaryotes
MnmA PathwayEnzymatic PathwayBacteria (e.g., E. coli)
MnmAProtein (Thiouridylase)Bacteria
IscSProtein (Cysteine Desulfurase)Bacteria
TusA, TusBCD, TusEProteins (Sulfur Relay)Bacteria
TtuA/TtuB PathwayEnzymatic PathwayThermophilic Bacteria
TtuAProtein (Sulfur Transfer Enzyme)Thermophilic Bacteria
TtuBProtein (Sulfur Donor)Thermophilic Bacteria
5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)Modified NucleosideEukaryotes
5-carbamoylmethyluridine (ncm5U)Modified NucleosideEukaryotes
5-methoxycarbonylmethyluridine (mcm5U)Modified NucleosideEukaryotes
5-carboxymethyluridine (B57136) (cm5U)Modified NucleosideEukaryotes
S-adenosyl-L-methionine (SAM)CofactorVarious
[4Fe-4S] ClusterCofactorVarious

Characterization of Ncs6/Urm1 and Mtu1 Homologs Across Eukaryotic Species

The biogenesis of the 2-thiouridine component of ncm5s2U in eukaryotes is a highly conserved process. Key players in this pathway include the ubiquitin-related modifier 1 (Urm1) and the mitochondrial tRNA-specific 2-thiouridylase 1 (Mtu1), along with Ncs6. uniprot.org Urm1 is an ancient ubiquitin-like protein that also functions as a sulfur carrier. uniprot.orgnih.govnih.gov The process begins with the E1-like activating enzyme, Uba4p in yeast, which adenylates the C-terminus of Urm1 and then facilitates the transfer of sulfur to Urm1, forming a thiocarboxylate. uniprot.orgnih.govmicrobialcell.com This thiocarboxylated Urm1 is the sulfur donor for the subsequent thiolation of tRNA.

The final step of sulfur transfer to the tRNA is catalyzed by a complex of proteins. In Saccharomyces cerevisiae, this involves Ncs2p and Ncs6p. uniprot.orgresearchgate.net Ncs6p is responsible for binding to the tRNA substrate. uniprot.org The Urm1 pathway, including its role in tRNA thiolation, is crucial for cellular responses to nutrient starvation and oxidative stress, likely by enhancing the fidelity of protein translation. uniprot.orgresearchgate.net Homologs of these proteins are found across a wide range of eukaryotic species, highlighting the conserved nature and importance of this tRNA modification pathway. nih.gov In yeast, the formation of the 5-carbamoylmethyl (ncm5) side chain is a complex process, and in mutants lacking the Trm9 protein, which is involved in a related modification, an accumulation of ncm5U and ncm5s2U has been observed. nih.gov

Protein/ComplexOrganism (example)Function in 2-thiouridine synthesis
Urm1 Saccharomyces cerevisiae, HumansSulfur carrier, donates sulfur for thiolation. uniprot.orgnih.govnih.gov
Uba4 (MOCS3 in humans) Saccharomyces cerevisiae, HumansE1-like activating enzyme, adenylates and transfers sulfur to Urm1. uniprot.orgnih.gov
Ncs6 (TUC1) Saccharomyces cerevisiaeComponent of the tRNA thiotransferase complex, binds to tRNA. uniprot.orgresearchgate.net
Mtu1 EukaryotesMitochondrial tRNA-specific 2-thiouridylase.

Bacterial Counterparts and Their Unique Specificities (e.g., MnmA, MnmC, MnmM for mnm5s2U/cmnm5s2U)

Bacteria also possess intricate pathways for modifying the wobble uridine of tRNAs, leading to derivatives like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U). While the final modifications are similar in function to eukaryotic ncm5s2U, the enzymatic machinery exhibits notable differences.

In Gram-negative bacteria such as Escherichia coli, the synthesis of mnm5s2U involves a set of enzymes including MnmE, MnmG, MnmA, and MnmC. researchgate.netresearchgate.net The MnmEG complex is responsible for forming the cmnm5 side chain. researchgate.net The bifunctional enzyme MnmC then converts cmnm5U to mnm5U in two steps. researchgate.netresearchgate.netbiorxiv.org The C-terminal domain of MnmC first converts the carboxymethylaminomethyl group to an aminomethyl group, which is then methylated by the N-terminal domain. researchgate.netbiorxiv.org

Interestingly, many Gram-positive bacteria lack an ortholog of MnmC. researchgate.netnih.gov In these organisms, such as Bacillus subtilis and Streptococcus mutans, alternative enzymes have evolved to carry out the final steps of mnm5s2U synthesis. nih.govnih.gov Recent research has identified MnmL, a radical SAM superfamily member, and MnmM, a methyltransferase, as key players in this alternative pathway. nih.govnih.gov MnmL is proposed to convert cmnm5s2U to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U), and MnmM then methylates nm5s2U to produce mnm5s2U. researchgate.netnih.govnih.gov This discovery of non-orthologous displacement highlights the evolutionary diversity in tRNA modification pathways. nih.gov

EnzymeBacterial Group (example)Function in Modification PathwaySubstrate(s)Product(s)
MnmA Widespread in bacteriaSulfurtransferase, forms the s2U modification.tRNA, sulfur donors2U-tRNA
MnmC Gram-negative (e.g., E. coli)Bifunctional enzyme for mnm5U synthesis. researchgate.netresearchgate.netbiorxiv.orgcmnm5U-tRNAmnm5U-tRNA
MnmL Gram-positive (e.g., B. subtilis)Converts cmnm5 to nm5 side chain. nih.govnih.govcmnm5s2U-tRNAnm5s2U-tRNA
MnmM Gram-positive (e.g., B. subtilis)Methyltransferase, converts nm5 to mnm5 side chain. researchgate.netnih.govnih.govnm5s2U-tRNAmnm5s2U-tRNA

Specificity Determinants in Protein-tRNA Recognition during Modification

The anticodon loop is a major site for modifications and a key determinant for recognition. researchgate.net The enzymes must distinguish between different tRNA isoacceptors to modify only the correct substrates. For instance, in E. coli, the unusual G15:G48 tertiary base pair in tRNACys is a crucial element for its recognition and subsequent aminoacylation. nih.gov This demonstrates that structural determinants outside of the immediate modification site can play a critical role in substrate specificity. nih.gov

The enzymes involved in the thiolation step, such as the Ncs2/Ncs6 complex in yeast, must specifically recognize tRNAs destined for 2-thiolation. This recognition is likely guided by specific sequence elements and structural features within the tRNA that are unique to these substrates. While the precise determinants for every enzyme are not fully elucidated, it is clear that a complex interplay of RNA structure and sequence dictates the specificity of tRNA modification. researchgate.netnih.gov The binding of the modification enzyme itself can also influence the tRNA's structure, sometimes acting as a chaperone to ensure correct folding. nih.gov

Genetic Perturbations and Phenotypic Consequences of Defective Ncm5s2u Modification

Systematic Genetic Screens for Identifying Genes Involved in Wobble Uridine (B1682114) Modification

Systematic genetic screens in the budding yeast Saccharomyces cerevisiae have been instrumental in identifying the genes required for the biosynthesis of modified wobble uridines, including ncm5U and its derivatives. These screens have revealed that the Elongator complex, composed of six protein subunits (Elp1-Elp6), and several other proteins, such as Kti11-Kti14, Sit4, Sap185, and Sap190, are essential for the synthesis of the 5-carbamoylmethyl (ncm5) and 5-methoxycarbonylmethyl (mcm5) side chains at the U34 position. nih.govdiva-portal.org Specifically, mutations in any of the Elongator subunit genes (ELP1–ELP6) or the killer toxin insensitivity (KTI11–KTI13) genes result in the absence of these modifications. nih.gov

Further genome-wide screens have identified additional genes necessary for the formation of the 2-thio (s2) group of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a related modification. These include URM1, UBA4, NCS2, and NCS6. diva-portal.org The Trm9/Trm112 methyltransferase complex is also vital, catalyzing the final step in the formation of the mcm5 side chain. nih.gov A deficiency in either Trm9 or Trm112 leads to the accumulation of the precursor ncm5U, indicating their role in the conversion pathway. nih.govnih.gov

These genetic approaches have been pivotal in delineating the complex and multi-step pathway of wobble uridine modification.

Comprehensive Phenotypic Characterization of Elongator and Trm9/Trm112 Mutant Strains

Mutant strains lacking functional Elongator or Trm9/Trm112 complexes exhibit a wide array of pleiotropic phenotypes, highlighting the critical role of wobble uridine modifications in maintaining cellular homeostasis.

The primary consequence of defective wobble uridine modification is a significant impairment in translational efficiency and fidelity. nih.govpnas.org In the absence of the ncm5 or mcm5 modification, tRNAs exhibit a reduced ability to decode their cognate codons, particularly those ending in G. diva-portal.org For instance, in human mitochondrial diseases like MELAS and MERRF, mutations leading to a deficiency in a related taurine-containing wobble uridine modification result in codon-specific translational defects. nih.govpnas.orgresearchgate.net The mutant tRNA fails to stabilize the U:G wobble base pairing on the ribosome, leading to inefficient translation of specific codons. nih.gov This translational defect is considered a primary contributor to the pathogenesis of these diseases. nih.govpnas.org

Elongator and Trm9/Trm112 mutant strains in yeast display a range of stress-sensitive phenotypes. These include sensitivity to high temperatures, caffeine, DNA damaging agents like methyl methanesulfonate (B1217627) (MMS), and drugs affecting cell wall integrity. mdpi.comnih.govnih.govresearchgate.net The sensitivity to these stressors is often linked to the translational inefficiency of mRNAs encoding proteins crucial for stress response pathways. nih.govnih.gov For example, deletion of the TRM9 gene in yeast leads to increased sensitivity to MMS, which is associated with reduced translation of key DNA damage response proteins. nih.govnih.gov

The following table summarizes the observed sensitivities of Elongator and Trm9/Trm112 mutant strains to various stressors:

Mutant StrainStressorObserved Phenotype
elp mutants (yeast)High TemperatureThermosensitivity nih.govresearchgate.net
elp mutants (yeast)CaffeineHypersensitivity nih.govresearchgate.net
elp mutants (yeast)Calcofluor WhiteHypersensitivity nih.govresearchgate.net
elp mutants (yeast)6-azauracil (6-AU)Hypersensitivity nih.govresearchgate.net
trm9Δ (yeast)Methyl Methanesulfonate (MMS)Increased sensitivity nih.govnih.gov

The severe phenotypes of modification-deficient mutants can sometimes be alleviated by suppressor mutations. A key finding is that the overexpression of certain tRNAs, such as tRNALys(UUU), tRNAGln(UUG), and tRNAGlu(UUC), can suppress many of the pleiotropic phenotypes of Elongator mutants. nih.govplos.org This suggests that the primary defect in these mutants is the inefficient translation due to hypomodified tRNAs, and increasing the quantity of these tRNAs can partially compensate for their reduced function. plos.org

Suppressor tRNAs, which are engineered or naturally occurring tRNAs that can recognize and read through premature termination codons (PTCs), also highlight the importance of proper tRNA function. eurekalert.orgnih.gov While not directly related to the ncm5s2U pathway, the study of suppressor tRNAs demonstrates how alterations in tRNA decoding can have profound effects on protein synthesis and cellular phenotype. eurekalert.orgnih.govyoutube.com

Functional redundancy is also observed within tRNA modification pathways. While the absence of a single modification can lead to significant defects, the cell has mechanisms to cope. However, the simultaneous loss of multiple modifications, such as the mcm5 and s2 groups on the same tRNA, can be lethal, indicating a synergistic and essential role for these modifications. plos.org

Assessment of Viability and Fitness in Modification-Deficient Organisms

In multicellular organisms, the consequences can be more severe. In plants, mutations in Elongator subunit homologs lead to developmental defects, such as narrow leaves and reduced root growth, which are attributed to a decreased rate of cell division. mdpi.compnas.org In humans, as mentioned earlier, defects in mitochondrial tRNA wobble uridine modification are linked to severe neuromuscular diseases. nih.govpnas.orgresearchgate.net

The following table summarizes the impact of defective wobble uridine modification on viability and fitness across different organisms:

OrganismMutantPhenotypic Consequence
Saccharomyces cerevisiaeelp mutantsSlow growth, G1 cell cycle delay, reduced biomass nih.govresearchgate.net
Saccharomyces cerevisiaetrm9Δ mutantSlow growth, delayed G1 to S phase transition after DNA damage nih.gov
Arabidopsis thalianaelo mutantsNarrow leaves, reduced root growth, decreased cell division rate mdpi.compnas.org
Humans (Mitochondrial)MELAS/MERRF mutationsSevere neuromuscular disease, complex I deficiency nih.govpnas.org

Advanced Analytical and Methodological Approaches for Investigating 5 Carbamoylmethyl 2 Thiouridine Ncm5s2u

Methodologies for Detection and Quantification of Modified Nucleosides in tRNA

The investigation of 5-carbamoylmethyl-2-thiouridine (ncm5s2U) and related modified nucleosides within transfer RNA (tRNA) relies on a suite of sophisticated analytical techniques. These methods enable the detection, quantification, and characterization of these modifications, which are crucial for understanding their roles in translational fidelity and cellular regulation.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) stands as a definitive and highly sensitive method for the direct detection and quantification of modified nucleosides, including ncm5s2U. This approach provides robust, quantitative data on the absolute and relative abundance of various modifications within the entire tRNA pool.

The general workflow involves several key steps:

tRNA Purification: Total tRNA is first isolated from cellular extracts, often using purification methods like HPLC to separate it from other RNA species. mit.edu

Enzymatic Hydrolysis: The purified tRNA is completely digested into its constituent ribonucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase. mit.eduresearchgate.net

Chromatographic Separation: The resulting mixture of ribonucleosides is injected into a reversed-phase HPLC system. The nucleosides are separated based on their physicochemical properties, primarily their hydrophobicity, resulting in distinct retention times for each compound. mit.edunih.gov

Mass Spectrometry Analysis: As the nucleosides elute from the HPLC column, they are ionized and introduced into a mass spectrometer. Quantification is typically achieved using dynamic multiple reaction monitoring (DMRM), where the instrument is programmed to detect specific mass-to-charge (m/z) transitions for each nucleoside of interest. mit.eduresearchgate.net This allows for highly specific and sensitive quantification even at femtomole to attomole levels. researchgate.net

Research utilizing this technique has been instrumental in characterizing the accumulation of ncm5s2U. For instance, HPLC-MS analysis of tRNA from yeast strains with a deleted trm9 gene revealed a significant accumulation of ncm5s2U compared to wild-type strains, providing direct evidence of its role as a precursor in the modification pathway. nih.gov While powerful, HPLC-MS requires specialized instrumentation, extensive optimization, and the availability of synthetic standards for absolute quantification, which can make it less accessible than other methods. nih.gov

Table 1: Comparison of Analytical Methodologies for tRNA Modification Analysis
Method Principle & Application for ncm5s2U Analysis
HPLC-MS Involves enzymatic digestion of tRNA to nucleosides, separation by liquid chromatography, and detection by mass spectrometry. Directly quantifies ncm5s2U and its precursors. mit.eduresearchgate.net
Gamma-Toxin Endonuclease Assay Utilizes an endonuclease that specifically cleaves tRNA containing the terminal modification mcm5s2U. nih.gov Used as an indirect or proxy assay to assess the status of upstream modifications like ncm5s2U, particularly in mutant backgrounds or in vitro reconstitution assays. nih.govresearchgate.net
Northern Blot Analysis Separates RNA by size via gel electrophoresis and detects specific tRNA sequences with a labeled probe. Can be coupled with the gamma-toxin assay to visualize tRNA cleavage. nih.govresearchgate.net Modification-sensitive versions (e.g., PHAM) can directly quantify modification levels based on differential probe hybridization. nih.govbohrium.com
Quantitative RT-PCR (RT-qPCR) Measures the amount of full-length tRNA remaining after gamma-toxin treatment. A decrease in amplifiable tRNA indicates successful cleavage and thus the presence of the mcm5s2U modification. nih.govresearchgate.net

Gamma-Toxin Endonuclease-Based Assays for Monitoring Wobble Uridine (B1682114) Modification Status (e.g., mcm5s2U as a proxy)

The gamma-toxin endonuclease from the yeast Kluyveromyces lactis provides a highly specific tool for indirectly monitoring the status of wobble uridine modifications. researchgate.net This enzyme specifically recognizes and cleaves the anticodon loop of tRNAs that contain the fully mature 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification. nih.govresearchgate.net

While the gamma-toxin does not cleave tRNAs containing the ncm5s2U intermediate, its specificity for the final mcm5s2U product is ingeniously exploited to infer the modification status of precursors. This is particularly valuable in genetic and biochemical studies. For example, tRNA isolated from a yeast trm9Δ mutant, which accumulates ncm5s2U, is resistant to gamma-toxin cleavage. nih.govresearchgate.net This resistance confirms the absence of the terminal mcm5s2U modification. The assay can then be used to validate the activity of enzymes that convert ncm5s2U to mcm5s2U in vitro. If the enzyme is active, the previously resistant tRNA becomes a substrate for gamma-toxin cleavage. nih.govresearchgate.net This approach transforms the endonuclease into a reporter for the activity of upstream modification enzymes.

Application of Northern Blot Analysis and Quantitative Reverse Transcription-PCR (RT-qPCR) for tRNA Modification Analysis

Both Northern blot analysis and RT-qPCR are routinely coupled with gamma-toxin endonuclease assays to visualize and quantify the extent of tRNA cleavage. nih.govresearchgate.net

Northern Blot Analysis: After treating an RNA sample with gamma-toxin, the products are separated on a denaturing polyacrylamide gel and transferred to a membrane. A labeled nucleic acid probe specific to the tRNA of interest is then used for hybridization. nih.gov The blot will show a band corresponding to the full-length, uncleaved tRNA and a smaller band corresponding to the cleaved 5' fragment. The ratio of cleaved to uncleaved tRNA provides a quantitative measure of the mcm5s2U modification level. nih.gov Furthermore, specialized Northern blot techniques, such as the "positive hybridization in the absence of modification" (PHAM) assay, can directly detect the presence or absence of a modification. This method relies on a probe designed to bind inefficiently to the modified tRNA; thus, a strong signal indicates a lack of modification. nih.govbohrium.com

Quantitative RT-qPCR: This technique offers another way to quantify the results of a gamma-toxin assay. Following the toxin treatment, a reverse transcription reaction is performed, followed by qPCR using primers that amplify the full-length tRNA. Since the gamma-toxin cleavage prevents reverse transcriptase from creating a full-length cDNA, the amount of amplifiable product is inversely proportional to the amount of modified, cleaved tRNA. nih.gov This provides a sensitive method to determine the modification status across different samples.

Biochemical Approaches for Enzyme Characterization

Understanding the biosynthesis of ncm5s2U requires detailed biochemical characterization of the enzymes involved. In vitro studies are essential for dissecting the function, specificity, and mechanism of these complex molecular machines.

In Vitro Reconstitution of Modification Enzyme Complexes

A powerful approach to studying enzymatic pathways is the in vitro reconstitution of the entire process from purified components. This has been successfully applied to the enzymes responsible for converting precursor modifications into the final mcm5s2U product.

A key example is the characterization of the Trm9/Trm112 methyltransferase complex, which is responsible for the final methylation step. nih.govresearchgate.net In these experiments, the individual protein subunits (e.g., Trm9 and Trm112 from yeast or their human homologs, ALKBH8 and TRMT112) are expressed and purified. nih.govresearchgate.net These purified enzymes are then combined in a reaction tube with a suitable tRNA substrate and the methyl donor, S-adenosyl-methionine (SAM).

The substrate used is often total tRNA isolated from a trm9Δ mutant strain. researchgate.net This tRNA population is naturally enriched with the ncm5s2U and cm5s2U modifications, making it the ideal substrate to test for the methyltransferase activity of the reconstituted Trm9/Trm112 complex. nih.govresearchgate.net The success of the reaction—the conversion of the precursor to mcm5s2U—is then confirmed using the gamma-toxin cleavage assay, demonstrating the functional reconstitution of the enzymatic activity. nih.govresearchgate.net

Table 2: Example of an In Vitro Reconstitution and Activity Assay
Substrate tRNA Enzyme Complex Added Methyl Donor (SAM) Result (Gamma-Toxin Cleavage)
tRNA from trm9Δ (contains ncm5s2U)NoneN/ANo Cleavage
tRNA from trm9Δ (contains ncm5s2U)Purified Trm9/Trm112AbsentNo Cleavage
tRNA from trm9Δ (contains ncm5s2U)Purified Trm9/Trm112PresentCleavage Detected
tRNA from wild-type (contains mcm5s2U)NoneN/ACleavage Detected
This table illustrates the principle of using in vitro reconstitution coupled with a gamma-toxin assay to confirm enzyme function. The conversion of the ncm5s2U-containing tRNA to the toxin-sensitive mcm5s2U form only occurs when the enzyme complex and methyl donor are present.

Substrate Specificity and Kinetic Analysis of Modifying Enzymes

Once an enzyme complex has been functionally reconstituted, its biochemical properties can be investigated in detail.

Substrate Specificity: To determine which tRNAs an enzyme modifies, the reconstituted complex can be incubated with various purified tRNA isoacceptors or total tRNA from different genetic backgrounds. The specificity is then assessed by detecting the formation of the product. For instance, the Trm9/Trm112 complex has been shown to act on specific tRNAs such as tRNA-Glu-UUC, Lys-UUU, and Gln-UUG. nih.gov Site-directed mutagenesis of the enzyme's active site can further probe which amino acid residues are critical for recognizing and binding the substrate. nih.gov

Kinetic Analysis: The catalytic efficiency of an enzyme is determined through kinetic analysis. In the context of the Trm9/Trm112 methyltransferase, this involves measuring the rate of product formation over time. A common method is to use a radiolabeled methyl donor, [³H]S-adenosyl-methionine, and measure the incorporation of the radioactive [³H]methyl group into the tRNA substrate. nih.gov By withdrawing aliquots at different time points and measuring the incorporated radioactivity, a reaction progress curve can be generated. nih.gov These experiments allow for the determination of key kinetic parameters, providing insight into the enzyme's catalytic mechanism and efficiency. nih.gov

Structural Biology Techniques for Understanding Enzyme-tRNA Interactions

The intricate dance between transfer RNA (tRNA) and the enzymes that modify it is fundamental to ensuring the fidelity and efficiency of protein synthesis. Understanding these interactions at a molecular level is crucial for deciphering the mechanisms that govern tRNA modification. Structural biology techniques, particularly X-ray crystallography, have been instrumental in providing high-resolution snapshots of these transient yet critical molecular embraces.

X-ray Crystallography of Modifying Enzymes Bound to tRNA Anticodon Stem Loops

X-ray crystallography has emerged as a powerful tool for elucidating the three-dimensional structures of the enzymes responsible for the biosynthesis of this compound (ncm5s2U) in complex with their tRNA substrates. These studies have provided invaluable insights into the molecular recognition, catalytic mechanisms, and conformational changes that occur during the modification process.

By crystallizing the enzyme bound to a fragment of tRNA, specifically the anticodon stem-loop (ASL), researchers can capture a high-resolution image of the active site and the precise interactions with the target uridine. This approach has been successfully applied to various enzymes in the ncm5s2U pathway, revealing key structural determinants of substrate specificity and catalysis. For instance, the crystal structures of tRNA methyltransferases have shed light on how these enzymes recognize and bind to their specific tRNA substrates. nih.gov These structural snapshots often reveal a network of hydrogen bonds, electrostatic interactions, and shape complementarity that ensures the enzyme acts on the correct tRNA at the correct position.

One of the key findings from these crystallographic studies is the remarkable conformational flexibility of both the enzyme and the tRNA upon binding. The enzyme often undergoes a conformational change to create a binding pocket that precisely accommodates the anticodon loop. In turn, the tRNA itself can be distorted to present the target uridine residue to the enzyme's active site. These dynamic interactions are crucial for the efficiency and specificity of the modification reaction.

Table 1: Key Crystallographic Studies of Enzymes Involved in ncm5s2U Modification

Enzyme FamilySpecific EnzymeOrganismPDB IDKey Findings
tRNA MethyltransferasesTrm5Eukaryotes/ArchaeaN/ARevealed distinct tRNA recognition strategies compared to bacterial counterparts. nih.gov
tRNA MethyltransferasesTrmDBacteriaN/AElucidated the structural basis for m¹G37 modification, a related but distinct modification. nih.gov
Trm112-associated methyltransferasesTrm9/Trm112EukaryotesN/AShowed the role of Trm112 as a 'hub' protein that activates methyltransferases. nih.gov

Systems-Level Genomic and Proteomic Investigations

To fully comprehend the biological significance of ncm5s2U, it is essential to move beyond individual enzyme-tRNA interactions and adopt a more holistic, systems-level perspective. Comparative genomics and ribosome profiling are two powerful approaches that provide a broader understanding of the evolutionary conservation, functional roles, and translational consequences of this crucial tRNA modification.

Comparative Genomics and Gene Complementation Studies

Comparative genomics offers a powerful lens through which to explore the evolutionary history and functional conservation of the ncm5s2U biosynthetic pathway. By comparing the genomes of diverse organisms, researchers can identify the genes encoding the enzymes responsible for each step of the modification process. nih.govpsu.edu This approach has been instrumental in discovering novel pathways and enzymes, even in well-studied organisms. nih.gov The presence or absence of these genes across different species provides clues about the evolutionary pressures that have shaped this pathway and its importance in various lineages. psu.edu For instance, the identification of homologous genes in different species suggests a conserved and fundamental role for ncm5s2U. researchgate.netmdpi.com

Gene complementation studies provide a functional validation of the genes identified through comparative genomics. In these experiments, a gene from one organism is introduced into a mutant strain of another organism that lacks the corresponding gene. If the introduced gene restores the wild-type phenotype (i.e., the ability to synthesize ncm5s2U), it confirms that the two genes are functional homologs. This technique has been successfully used to validate the function of uncharacterized homologs of enzymes involved in the formation of related tRNA modifications. nih.gov For example, human and worm homologs of Trm9 and Trm112, enzymes involved in a related modification, have been verified using this method. nih.gov

These integrated genomic approaches have been crucial in piecing together the complex puzzle of ncm5s2U biosynthesis and have provided a framework for understanding its functional importance across the tree of life.

Ribosome Profiling for Assessing Translational Efficiency Changes

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. This powerful method allows researchers to assess the impact of tRNA modifications, such as ncm5s2U, on the efficiency and fidelity of protein synthesis on a genome-wide scale. scienceopen.com

Studies using ribosome profiling have revealed that the absence of the mcm5s2U modification, a closely related modification to ncm5s2U, leads to codon-specific ribosome pausing at GAA, AAA, and CAA codons, particularly under stress conditions. scienceopen.com This pausing indicates a slower decoding of these codons by the unmodified tRNA, which can lead to reduced protein expression and even protein misfolding. scienceopen.com The lack of this modification can disrupt the normal flow of translation, causing ribosomes to stall and accumulate at specific points along the mRNA. biorxiv.org This can trigger cellular quality control pathways to degrade the problematic nascent proteins and mRNAs. biorxiv.org

These findings highlight the critical role of ncm5s2U in "tuning" the rate of translation to ensure optimal protein folding and function. biorxiv.org Changes in translational efficiency, as revealed by ribosome profiling, appear to be a major regulatory mechanism in response to environmental changes. nih.gov

Table 2: Findings from Ribosome Profiling Studies on Related tRNA Modifications

tRNA ModificationOrganismKey FindingImplication
mcm5s2UYeastRibosome pausing at GAA, AAA, and CAA codons in mutant strains. scienceopen.comSlower decoding of specific codons, leading to potential protein misfolding. scienceopen.com
t6AYeastIncreased translation initiation at non-AUG codons and increased frameshifting. scienceopen.comReduced translational fidelity in the absence of the modification.
mcm5s2UGeneralLoss of modification induces ribosomal stalling at specific codon pairs, triggering ribosome-associated quality control. biorxiv.orgA cellular mechanism to prevent protein aggregation due to translation errors. biorxiv.org

Emerging Research Frontiers and Unresolved Questions in Ncm5s2u Biology

Definitive Elucidation of the Precise Order of Biochemical Steps in ncm5s2U Biogenesis

The biosynthesis of ncm5s2U is a multi-step enzymatic process, yet the precise sequence of events remains an area of active investigation. It is established that the pathway involves two major stages: the formation of the 5-carbamoylmethyl (ncm5) side chain on uridine (B1682114) (U34) to create ncm5U, and the subsequent thiolation at the C2 position of the uracil base to yield ncm5s2U.

The initial step is catalyzed by the highly conserved, six-subunit Elongator complex (composed of Elp1-Elp6). nih.gov This complex is responsible for generating the cm5 (carboxymethyl) or ncm5 side chains at the wobble uridine. nih.gov However, the exact precursor it forms is debated. Some models propose that the Elongator complex directly synthesizes cm5U, which is then converted to ncm5U by an uncharacterized enzyme. nih.gov An alternative model suggests that the Elongator complex first produces ncm5U. nih.gov This intermediate, ncm5U, is then thought to be a prerequisite for the subsequent thiolation step. nih.gov

The second major step, the 2-thiolation of the uridine base, converts ncm5U into ncm5s2U. This reaction is catalyzed by the Ncs2/Ncs6 protein complex in yeast. pnas.org Studies in mutants have complicated the picture; for instance, in trm9Δ mutants, which are deficient in a methyltransferase that creates related mcm5U modifications, there is an unexpected accumulation of ncm5U and ncm5s2U. nih.gov This finding questions the previously linear models and suggests that the pathways for forming ncm5, cm5, and mcm5 modifications are interconnected and may feature alternative routes or additional, uncharacterized steps. nih.gov Clarifying this biochemical puzzle is a primary goal for researchers in the field.

Identification and Characterization of Novel Enzymes and Regulatory Factors

While the core enzymes for ncm5s2U synthesis—the Elongator and Ncs2/Ncs6 complexes—are known, the full cast of players that regulate their activity and substrate specificity is still emerging. Research has identified several accessory and regulatory proteins that are crucial for the pathway's efficiency and control.

The activity of the Elongator complex is modulated by a phosphorylation-dephosphorylation cycle. This is controlled by the antagonistic actions of the casein kinase Hrr25 and the protein phosphatase Sit4. frontiersin.org The phosphorylation state of the Elp1 subunit appears to be a critical switch for Elongator's function. frontiersin.org Another key regulator is Kti12, a tRNA-dependent ATPase that directly binds to Elongator and is essential for its tRNA modification activity in vivo. rsc.orgfrontiersin.org Kti12 is thought to function as a tRNA carrier, recruiting tRNA substrates to the Elongator complex. oup.com

The thiolation step also involves a complex sulfur relay system. The sulfur atom is ultimately derived from cysteine and is mobilized by a cascade of enzymes. In yeast, this involves the ubiquitin-like modifier Urm1, which is activated via thiocarboxylation by the E1-like enzyme Uba4. nih.gov The sulfurtransferase Tum1 is also required, linking the sulfur mobilization pathway to Urm1 activation. nih.govresearchgate.net Mutants in these sulfur transfer enzymes exhibit drastically reduced levels of 2-thiouridylated tRNAs. nih.gov The identification of these factors has revealed a mechanistic link between tRNA thiolation and the distinct cellular process of protein urmylation. nih.gov Uncovering additional regulatory proteins and understanding how these networks respond to cellular signals and environmental stress are key areas for future research.

Factor Role in ncm5s2U Biogenesis Associated Complex/Pathway
Elongator (Elp1-6) Catalyzes the formation of the ncm5/cm5 side chain on wobble uridine (U34).Core Biosynthetic Enzyme
Ncs2/Ncs6 Catalyzes the 2-thiolation of ncm5U to form ncm5s2U.Core Biosynthetic Enzyme
Hrr25 (Casein Kinase) Regulates Elongator activity via phosphorylation of the Elp1 subunit.Elongator Regulation
Sit4 (Phosphatase) Regulates Elongator activity by antagonizing Hrr25; dephosphorylates Elp1.Elongator Regulation
Kti12 ATP-dependent Elongator-interacting protein; essential for tRNA binding/recruitment.Elongator Regulation
Uba4/Urm1 Sulfur-relay system; Uba4 activates Urm1, which acts as the sulfur donor for thiolation.Sulfur Mobilization
Tum1 Sulfurtransferase that facilitates the transfer of sulfur to the Uba4/Urm1 system.Sulfur Mobilization

Unraveling the Full Spectrum of Physiological Consequences of ncm5s2U Deficiency

The absence of ncm5s2U and related wobble uridine modifications, typically studied through mutations in the Elongator or thiolation pathways, results in a wide array of physiological defects across eukaryotes. These phenotypes underscore the critical importance of this modification in cellular homeostasis.

A primary consequence of ncm5s2U deficiency is impaired translational efficiency and fidelity. nih.gov The modification is crucial for accurate decoding of specific codons, and its absence leads to ribosome pausing and stalling, particularly on mRNAs enriched in codons like AAA (Lysine), CAA (Glutamine), and GAA (Glutamic acid). researchgate.net This translational slowdown can trigger proteotoxic stress, leading to an imbalance in protein homeostasis (proteostasis) and the accumulation of aggregated proteins. researchgate.netscbt.commdpi.com

In yeast, mutants lacking these modifications exhibit pleiotropic phenotypes, including slow growth, temperature sensitivity, and defects in telomeric gene silencing and mitochondrial function. nih.govnih.gov The severity of these phenotypes can be influenced by the genetic background, with factors like the mRNA-binding protein Ssd1 acting as a genetic modifier. nih.govglatt-lab.pl In multicellular organisms, the consequences are often developmental. For instance, in Arabidopsis thaliana, Elongator mutants display reduced cell division rates, resulting in characteristic narrow leaves and stunted root growth. frontiersin.orgnih.gov

Furthermore, the integrity of this modification pathway is linked to cellular stress responses. Mutants can show increased sensitivity to a variety of stresses, while in some specific contexts, such as ER stress, the deficiency can be conditionally advantageous. ijbs.com In pathogenic fungi, the Ncs2/Ncs6 complex and the resulting tRNA thiolation are required for full virulence, highlighting its role in host-pathogen interactions. oup.com The simultaneous loss of both the mcm5 side chain and the s2-thiolation leads to a dramatic reduction in total cellular protein levels, demonstrating the synergistic importance of both parts of the modification. stormtherapeutics.com

Organism/System Observed Consequences of Deficiency
General Eukaryotic Cells Reduced translational efficiency and fidelity; Ribosome stalling at specific codons; Impaired proteostasis and protein aggregation. researchgate.netscbt.com
Yeast (S. cerevisiae) Slow growth, temperature sensitivity, defects in telomeric gene silencing, impaired mitochondrial function, altered stress responses. nih.govnih.gov
Plants (A. thaliana) Decreased cell division rates leading to narrow leaves and reduced root growth. frontiersin.orgnih.gov
Pathogenic Fungi Reduced virulence and impaired infection processes. oup.com
Human Cells Associated with neurological disorders and cancer progression (see Section 8.5).

High-Resolution Structural Insights into the Dynamic Interplay between tRNA, Modifying Enzymes, and the Ribosome

Understanding the molecular mechanisms of ncm5s2U biogenesis and function requires high-resolution structural information. Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented views of the Elongator complex, the central enzyme in the modification pathway.

Cryo-EM structures of the eukaryotic Elongator holoenzyme (Elp1-6) and its catalytic core subcomplex (Elp123) bound to tRNA have been resolved. nih.govnih.gov These structures reveal that the complex is a dodecamer, composed of two copies of each of the six subunits. ijbs.comnih.gov The tRNA anticodon stem-loop docks into a catalytic cradle formed by the Elp3 subunit, positioning the wobble uridine (U34) for modification. ijbs.com High-resolution structures of the human Elp123-tRNA complex have captured distinct stages of the reaction, revealing how tRNA binding triggers acetyl-CoA hydrolysis and identifying conserved residues essential for the radical-based chemical reaction. frontiersin.orgglatt-lab.plconsensus.app

Structural comparisons between the free holo-Elongator and the tRNA-bound Elp123 subcomplex suggest a functional role for the Elp456 subcomplex. It is proposed that Elp456 aids in the release of the modified tRNA from the catalytic core, completing the reaction cycle. nih.govnih.gov

Despite this progress, significant structural questions remain. High-resolution structures of the Ncs2/Ncs6 complex bound to its tRNA substrate are still lacking, which obscures the precise mechanism of sulfur transfer. Furthermore, there are no high-resolution structures of a ribosome captured in the act of decoding an mRNA codon with an ncm5s2U-modified tRNA in its A-site. Such a structure would be invaluable for understanding how this specific modification enforces codon recognition and influences ribosomal dynamics during translation. nih.gov Obtaining these structural snapshots represents a major frontier in the field.

Therapeutic Potential and Biotechnological Applications Derived from ncm5s2U Research

The critical role of ncm5s2U and related modifications in maintaining cellular health has brought the enzymes of its biosynthetic pathway into focus as potential therapeutic targets for a range of human diseases. consensus.app Aberrations in tRNA modification pathways are increasingly recognized as "tRNA modopathies," which frequently manifest as neurological disorders or cancer. nih.govnih.gov

Mutations in several subunits of the Elongator complex (including ELP1, ELP2, ELP3, and ELP4) have been directly linked to human neurodevelopmental and neurodegenerative disorders such as Familial Dysautonomia, intellectual disability, autism spectrum disorder, rolandic epilepsy, and amyotrophic lateral sclerosis (ALS). nih.govfrontiersin.org These diseases are often caused by impaired tRNA modification leading to defective protein homeostasis in neurons, which are particularly vulnerable to proteotoxic stress. nih.govglatt-lab.pl This makes the Elongator complex a target for potential therapeutic interventions aimed at restoring its function or mitigating the downstream consequences of its deficiency.

The Elongator complex and downstream tRNA modifications are also implicated in cancer. Upregulation of these pathways has been observed in melanoma, breast cancer, and colon cancer, where they support the translation of codon-biased transcripts that promote tumor growth, metastasis, and resistance to therapy. nih.gov Therefore, developing specific inhibitors against enzymes like ELP3 or other components of the pathway is being explored as a novel anti-cancer strategy. nih.gov For example, screening for small molecule inhibitors of the Elp2 subunit has been undertaken to find compounds that could mitigate disease-related phenotypes. rsc.org

The specificity of tRNA modifying enzymes also offers biotechnological opportunities. For instance, the γ-toxin from the yeast Kluyveromyces lactis specifically cleaves tRNAs containing the related mcm5s2U modification, a property that has been harnessed to develop sensitive assays for monitoring the modification status of tRNAs in various organisms. nih.gov This tool can be used to probe the dynamics of tRNA modification in response to stress or in disease states. As our understanding of the intricate roles of ncm5s2U deepens, so too will the potential to translate this knowledge into novel diagnostics, therapies, and biotechnological tools.

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify 5-carbamoylmethyl-2-thiouridine (ncm5S2U) in tRNA?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting and quantifying ncm5S2U due to its sensitivity in distinguishing modified nucleosides. Researchers should use reverse-phase chromatography coupled with high-resolution mass spectrometry (HRMS) to resolve ncm5S2U from structurally similar isomers (e.g., mcm5S2U). Calibration with synthetic standards is critical for accurate quantification .
  • Key Considerations : Include controls for oxidative degradation, as ncm5S2U levels decrease under hydrogen peroxide treatment .

Q. What is the functional role of ncm5S2U in tRNA aminoacylation?

  • Methodology : In vitro aminoacylation assays using hybrid tRNA constructs (e.g., unmodified vs. modified anticodon loops) can isolate the contribution of ncm5S2U. For example, recombinant E. coli tRNA<sup>Glu</sup> lacking the modification shows a 100-fold reduction in glutamyl-tRNA synthetase (GluRS) binding efficiency. Use kinetic parameters (kcat/KM) to quantify enzymatic specificity .
  • Key Findings : ncm5S2U at position 34 stabilizes anticodon loop structure, enhancing codon-anticodon interactions during translation .

Q. How is ncm5S2U biosynthesized, and what precursors are involved?

  • Methodology : Isotopic labeling (e.g., <sup>34</sup>S or <sup>13</sup>C) in yeast (S. cerevisiae) can trace sulfur incorporation and carbamoylmethyl group origins. Knockout strains of enzymes like Uba4 (sulfurtransferase) reveal precursor-product relationships with mcm5S2U .
  • Key Pathway : ncm5S2U is a precursor to mcm5S2U; its synthesis depends on sulfur amino acid availability and methyltransferase activity .

Advanced Research Questions

Q. How does sulfur amino acid limitation regulate ncm5S2U modification levels in tRNA?

  • Methodology : Use nutrient-depletion assays (e.g., methionine/cysteine starvation) in yeast or bacterial cultures, followed by tRNA extraction and LC-MS analysis. Quantify Uba4 protein levels via Western blotting to correlate sulfurtransferase expression with ncm5S2U abundance .
  • Contradictions : While sulfur limitation reduces ncm5S2U in yeast, some bacteria may upregulate salvage pathways. Comparative studies across species are needed .

Q. What is the impact of oxidative stress on ncm5S2U stability in tRNA?

  • Methodology : Treat cells with hydrogen peroxide and profile tRNA modifications via LC-MS. Pair with redox-sensitive fluorescent probes (e.g., roGFP) to measure intracellular glutathione levels. ncm5S2U depletion under oxidative stress correlates with increased error rates in translation .
  • Data Interpretation : Decreased ncm5S2U may reflect either degradation or active removal by repair enzymes, requiring pulse-chase experiments with labeled nucleosides .

Q. How can researchers distinguish ncm5S2U from its methylated derivative (mcm5S2U) analytically?

  • Methodology : Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment ions. The carbamoylmethyl group in ncm5S2U produces distinct fragment patterns (e.g., neutral loss of 59 Da) compared to methylcarbamoylmethyl in mcm5S2U. Use synthetic standards for validation .
  • Challenges : Isomeric interference from other thiouridines (e.g., 5-methylaminomethyl-2-thiouridine) requires optimized chromatographic separation .

Q. How do in vitro findings on ncm5S2U function align with in vivo observations?

  • Methodology : Compare aminoacylation kinetics of in vitro-transcribed tRNA (lacking modifications) with native tRNA in cell lysates. For example, E. coli GluRS shows reduced activity on unmodified tRNA<sup>Glu</sup> in vitro, but compensatory mechanisms (e.g., chaperones) in vivo may mitigate effects .
  • Resolution : Use genetic knockouts (e.g., ΔtrmE strains lacking modification enzymes) to isolate in vivo phenotypes .

Q. What is the interplay between ncm5S2U and other tRNA modifications (e.g., wybutosine) in translational fidelity?

  • Methodology : Profile modification co-occurrence using next-generation sequencing (e.g., Hydra-seq) or modification-specific antibodies. Double-knockout strains (e.g., Δuba4 + Δtrm5) can test epistatic interactions. ncm5S2U and wybutosine synergistically stabilize mRNA-tRNA interactions in ribosomes .
  • Advanced Tools : Cryo-EM structures of ribosomes bound to modified tRNA can visualize spatial coordination of modifications .

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